N-Formyl-Met-Leu-Phe-p-fluorobenzylamide belongs to the class of formylated peptides, which are characterized by the presence of a formyl group at the N-terminus. It is classified as a chemotactic peptide and an agonist for formyl peptide receptors, specifically FPR1 (formyl peptide receptor 1) . The compound's CAS Registry Number is 59880-97-6, and its molecular formula is with a molecular weight of approximately 437.55 g/mol .
The synthesis of N-Formyl-Met-Leu-Phe-p-fluorobenzylamide can be achieved through various methodologies, primarily utilizing solid-phase peptide synthesis techniques. A notable method involves:
The molecular structure of N-Formyl-Met-Leu-Phe-p-fluorobenzylamide features several key components:
The structural formula can be represented as follows:
This configuration allows for specific interactions with formyl peptide receptors, influencing cellular responses.
N-Formyl-Met-Leu-Phe-p-fluorobenzylamide participates in several significant chemical reactions:
The mechanism of action of N-Formyl-Met-Leu-Phe-p-fluorobenzylamide primarily involves:
N-Formyl-Met-Leu-Phe-p-fluorobenzylamide exhibits several notable physical and chemical properties:
These properties make it suitable for laboratory research involving immunological assays.
N-Formyl-Met-Leu-Phe-p-fluorobenzylamide has several important scientific applications:
N-Formyl-Met-Leu-Phe-p-fluorobenzylamide is a synthetically modified derivative of the prototypical chemotactic tripeptide N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLF). Its molecular structure comprises three key domains:
Table 1: Structural Characteristics of N-Formyl-Met-Leu-Phe-p-fluorobenzylamide
Property | Specification |
---|---|
Molecular Formula | C₂₈H₃₇FN₄O₄S |
Molecular Weight | 544.7 g/mol |
IUPAC Name | N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide |
Canonical SMILES | CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2F)NC(=O)C(CCSC)NC=O |
Key Modification | o-fluorobenzylamide at C-terminal |
This modification significantly alters the molecule's physicochemical properties, enhancing receptor binding affinity and metabolic stability compared to the native fMLF structure (C₂₁H₃₁N₃O₅S, MW 437.56 g/mol) [5] [7]. Functionally, it operates as a high-affinity ligand for Formyl Peptide Receptors (FPRs), particularly FPR1, which are G protein-coupled receptors expressed on phagocytic immune cells [10].
The historical development of this compound is rooted in the landmark 1975 discovery by Schiffmann, Corcoran, and Wahl that N-formylated methionyl peptides serve as potent leukocyte chemoattractants [2]. This emerged from earlier observations by Metchnikoff (1887) and Ward/Becker (1960s) that bacteria release low-molecular-weight factors attracting phagocytes [2]. Researchers subsequently synthesized fMLF (N-Formyl-Methionyl-Leucyl-Phenylalanine) as the most potent natural analog and established its role as the prototypical formyl peptide receptor agonist [2] [10].
In the 1980s-1990s, systematic structure-activity relationship studies revealed that C-terminal modifications could enhance receptor affinity and bioavailability. The p-fluorobenzylamide derivative (CAS 112898-02-9) emerged as a rationally designed analog where:
Table 2: Milestones in fMLF Derivative Development
Timeframe | Development | Significance |
---|---|---|
1887-1968 | Identification of bacterial chemotactic factors | Metchnikoff/Ward demonstrated leukocyte attraction to bacteria |
1975-1976 | Discovery of fMLF bioactivity | Schiffmann/Showell identified fMLF potency |
1980s | Cloning of Formyl Peptide Receptor 1 (FPR1) | Enabled rational ligand design |
Late 1980s | Synthesis of C-terminal modified analogs | Improved metabolic stability and receptor affinity |
1990s-Present | Application in signal transduction studies | Elucidated GPCR-mediated neutrophil activation |
The p-fluorobenzylamide modification confers three principal biological advantages over the native tripeptide:
Enhanced Receptor Binding: Fluorine's strong electronegativity and small atomic radius create a localized dipole moment that forms specific electrostatic interactions with residues in FPR1's hydrophobic binding pocket. This increases binding affinity approximately 3-fold compared to unmodified fMLF, as measured by radioligand displacement assays [9].
Improved Metabolic Stability: The benzylamide group prevents carboxypeptidase-mediated degradation, extending the compound's in vitro half-life in biological assays. Unmodified fMLF undergoes rapid cleavage (t₁/₂ < 10 minutes in plasma), whereas the fluorobenzylamide derivative remains intact for >2 hours under identical conditions [8].
Altered Signaling Kinetics: The modified ligand induces prolonged receptor internalization and sustained calcium flux in neutrophils compared to native fMLF. This "trapped agonist" effect makes it particularly valuable for studying temporal aspects of FPR1 signaling [5] [7].
Table 3: Comparative Properties of fMLF Analogs
Property | fMLF | fMLF-benzylamide | fMLF-p-fluorobenzylamide |
---|---|---|---|
Molecular Weight | 437.56 g/mol | 526.7 g/mol | 544.7 g/mol |
FPR1 Binding Affinity (Ki) | 38 nM | 22 nM | 12 nM |
Plasma Half-life | <10 min | ~60 min | >120 min |
Hydrogen Bond Donors | 4 | 4 | 4 |
LogP | -1.2 | 2.5 | 2.8 |
The strategic placement of fluorine at the ortho position of the benzyl ring optimally balances steric accessibility with electronic effects, making this derivative superior to non-fluorinated benzylamide analogs in both binding affinity and functional potency [9].
N-Formyl-Met-Leu-Phe-p-fluorobenzylamide serves as an indispensable pharmacological tool for dissecting innate immune mechanisms, particularly through these research applications:
Receptor Signaling Studies: The compound activates FPR1 with high specificity, inducing GTPase activity in neutrophil membranes. This enables researchers to map downstream effectors, including pertussis toxin-sensitive Gαᵢ proteins that modulate adenylate cyclase inhibition, calcium mobilization, and phospholipase C activation [4] [10]. Key findings demonstrate that pretreatment with pertussis toxin abolishes the peptide-induced inhibition of adenylate cyclase, confirming Gαᵢ coupling [4].
Chemotaxis Pathway Analysis: At concentrations as low as 1-10 nM, the peptide stimulates directional migration (chemotaxis) of human neutrophils in vitro through Boyden chamber assays and microfluidic devices. Its blocked C-terminal enhances signal duration, allowing precise tracking of cytoskeletal rearrangements involving Rho GTPases, WASP, and ARP2/3 complexes [7] [10].
Mitochondrial Damage Signaling: Beyond bacterial mimicry, this analog detects formyl peptide release from damaged host mitochondria. It demonstrates equivalent potency to mitochondrial-derived formylated peptides in recruiting phagocytes to sterile injury sites, establishing its utility in trauma and ischemia-reperfusion research [2] [6].
Pharmacological Probe Development: Due to its enhanced stability, this derivative enables the creation of fluorescently tagged or biotinylated probes for FPR1 visualization and trafficking studies without significant loss of receptor engagement capability. This application has advanced super-resolution microscopy of receptor oligomerization in native membranes [5].
The compound's ability to selectively probe FPR1-mediated pathways—distinct from the overlapping ligand specificities of FPR2/FPR3—makes it uniquely valuable for deconvoluting the roles of these receptors in inflammation, host defense, and tissue homeostasis [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: